molecular formula C20H18N2O3 B3051751 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-7-(diethylamino)- CAS No. 35773-42-3

2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-7-(diethylamino)-

Cat. No.: B3051751
CAS No.: 35773-42-3
M. Wt: 334.4 g/mol
InChI Key: UJOQSHCJYVRZKJ-UHFFFAOYSA-N
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Description

Early mitotic inhibitor 1, commonly referred to as EMI1, is a protein that plays a crucial role in the regulation of the cell cycle. It is known for its ability to inhibit the anaphase-promoting complex/cyclosome (APC/C), a key regulator of mitosis. EMI1 ensures the proper timing of mitosis by preventing premature activation of the APC/C, thereby stabilizing mitotic cyclins and other cell cycle regulators .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EMI1 typically involves recombinant DNA technology. The gene encoding EMI1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the EMI1 protein, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods: Industrial production of EMI1 follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput methods. The production process is optimized to ensure high yield and purity of the protein .

Chemical Reactions Analysis

Types of Reactions: EMI1 primarily undergoes protein-protein interactions rather than traditional chemical reactions. It binds to the APC/C and inhibits its activity. This interaction is crucial for the regulation of the cell cycle .

Common Reagents and Conditions: The study of EMI1 interactions often involves the use of recombinant proteins, antibodies, and various biochemical assays. Conditions such as temperature, pH, and ionic strength are carefully controlled to maintain the stability and activity of the proteins .

Major Products Formed: The primary outcome of EMI1 interactions is the inhibition of the APC/C, leading to the stabilization of mitotic cyclins and other cell cycle regulators. This prevents premature progression through mitosis and ensures proper cell cycle regulation .

Scientific Research Applications

Chemistry: In chemistry, EMI1 is used as a tool to study protein-protein interactions and the regulation of ubiquitin-mediated proteolysis. It serves as a model protein for understanding the mechanisms of cell cycle regulation .

Biology: In biological research, EMI1 is studied for its role in cell cycle regulation, DNA replication, and mitosis. It is also investigated for its involvement in preventing rereplication and maintaining genomic stability .

Medicine: In medicine, EMI1 is of interest for its potential role in cancer therapy. Dysregulation of EMI1 has been linked to various cancers, and targeting EMI1 or its pathways could provide therapeutic benefits .

Industry: In the biotechnology industry, EMI1 is used in the development of assays and screening tools for drug discovery. It is also employed in the production of recombinant proteins and other biotechnological applications .

Mechanism of Action

EMI1 exerts its effects by binding to the APC/C and inhibiting its activity. The APC/C is an E3 ubiquitin ligase that targets key cell cycle regulators for degradation. By inhibiting the APC/C, EMI1 stabilizes mitotic cyclins and other proteins, preventing premature progression through mitosis. This ensures proper timing of cell cycle events and maintains genomic stability .

Comparison with Similar Compounds

Similar Compounds:

  • Regulator of cyclin A 1 (Rca1)
  • Geminin
  • Cyclin A

Uniqueness: EMI1 is unique in its ability to inhibit the APC/C during interphase, whereas other inhibitors, such as Rca1, primarily function during mitosis. This allows EMI1 to play a critical role in coupling DNA replication with mitosis and preventing rereplication .

Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-22(4-2)14-10-9-13-11-15(20(23)25-18(13)12-14)19-21-16-7-5-6-8-17(16)24-19/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOQSHCJYVRZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067940
Record name 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-7-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35773-42-3
Record name 3-(2-Benzoxazolyl)-7-(diethylamino)coumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35773-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-7-(diethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-7-(diethylamino)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-7-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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